(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine

説明

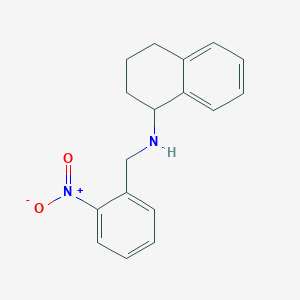

(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is an organic compound with the molecular formula C17H18N2O2 It is a derivative of naphthalene, featuring a nitrobenzyl group attached to a tetrahydronaphthalenylamine structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine typically involves the reaction of 2-nitrobenzyl chloride with 1,2,3,4-tetrahydronaphthalen-1-ylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions

(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Oxidation: Potassium permanganate, hydrogen peroxide.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

Reduction: (2-Aminobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine.

Oxidation: (2-Nitrosobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, (2-Hydroxylaminobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

科学的研究の応用

(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine has several scientific research applications:

作用機序

The mechanism of action of (2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine involves its interaction with specific molecular targets and pathways. For instance, in photochemical applications, the compound undergoes a photolysis reaction upon exposure to light, leading to the cleavage of the nitrobenzyl group and the release of the active amine . This process is mediated by the absorption of photons, which excites the molecule to a higher energy state, facilitating the bond cleavage .

類似化合物との比較

Similar Compounds

(4-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine: Similar structure but with the nitro group at the 4-position instead of the 2-position.

(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-2-ylamine: Similar structure but with the amine group at the 2-position of the tetrahydronaphthalene ring.

(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylmethanol: Similar structure but with a hydroxyl group instead of an amine group.

Uniqueness

(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is unique due to the specific positioning of the nitro and amine groups, which imparts distinct chemical reactivity and photochemical properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactions .

生物活性

(2-Nitrobenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H18N2O2

- Molecular Weight : 282.337 g/mol

- CAS Number : 355383-24-3

- Density : 1.21 g/cm³

- Boiling Point : 438.1°C

- Flash Point : 218.7°C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical carcinoma) | 5.6 | Induction of apoptosis |

| Similar Compounds | MCF-7 (breast adenocarcinoma) | 4.9 | Inhibition of cell proliferation |

| Similar Compounds | A549 (lung cancer) | 6.7 | Disruption of mitochondrial function |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell proliferation by affecting key signaling pathways.

The mechanisms underlying the biological activity of this compound are not fully elucidated but appear to involve:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells.

- Caspase Activation : The compound may activate caspases involved in the apoptotic pathway.

- Cell Cycle Arrest : Evidence suggests a potential role in disrupting the cell cycle progression.

Study 1: In Vitro Analysis

A study conducted on various human cancer cell lines revealed that this compound exhibited selective cytotoxicity towards HeLa cells with an IC50 value of 5.6 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation and ROS generation.

Study 2: Mechanistic Insights

In another investigation focusing on the molecular mechanisms of action, researchers found that treatment with this compound resulted in significant upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in treated cancer cells.

特性

IUPAC Name |

N-[(2-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-19(21)17-11-4-2-7-14(17)12-18-16-10-5-8-13-6-1-3-9-15(13)16/h1-4,6-7,9,11,16,18H,5,8,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFDTNIDCYJSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NCC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386016 | |

| Record name | AG-690/11820303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802866 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

355383-24-3 | |

| Record name | AG-690/11820303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。